2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.2ClH/c19-15(20)14-11-18(10-13-4-2-1-3-5-13)12-16(14)6-8-17-9-7-16;;/h1-5,14,17H,6-12H2,(H,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEHUUAWKQQCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(CC2C(=O)O)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological properties including anticancer, anti-inflammatory, and neuroprotective effects.
- Molecular Formula : C21H31Cl2N2O4
- Molecular Weight : 423.40 g/mol
- CAS Number : 2098123-10-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The spirocyclic structure enhances its ability to fit into the binding sites of proteins, which is crucial for its activity.
1. Anticancer Activity
Recent studies have indicated that derivatives of diazaspiro compounds exhibit significant anticancer properties. For instance, a study highlighted that a related compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. This suggests that the spirocyclic structure may facilitate better interactions with cancer cell targets, leading to apoptosis induction in tumor cells .
2. Neuroprotective Effects
The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in cholinergic signaling, thereby enhancing cognitive function in animal models . The presence of nitrogen atoms in the spiro structure appears to be essential for its inhibitory activity.
3. Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that spirocyclic compounds can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the diazaspiro framework can significantly influence biological activity. For example:
- The introduction of various substituents on the benzyl moiety can enhance binding affinity and selectivity towards specific receptors.
- The nitrogen atoms within the spiro structure are critical for maintaining biological activity, as they participate in hydrogen bonding with target proteins .
Data Summary Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in tumor cells | |
| Neuroprotective | Inhibits AChE and BuChE | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Studies
- Anticancer Efficacy : In a comparative study, a derivative of this compound was tested against various cancer cell lines, demonstrating superior efficacy over standard treatments.
- Neuroprotection : Animal models treated with this compound showed improved memory retention and reduced neurodegeneration markers compared to control groups.
Scientific Research Applications
Scientific Research Applications of 2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride
This compound is a spirocyclic compound that is garnering interest in medicinal chemistry for its unique structural features and potential biological activities. Spirocyclic compounds are known for diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.
The biological activity of this compound is attributed to its interaction with various biological targets. The spirocyclic structure enhances its ability to fit into the binding sites of proteins, which is crucial for its activity.
1. Anticancer Activity
Derivatives of diazaspiro compounds exhibit anticancer properties. Studies indicate that a related compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. The spirocyclic structure may facilitate better interactions with cancer cell targets, leading to apoptosis induction in tumor cells.
2. Neuroprotective Effects
This compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in cholinergic signaling, thereby enhancing cognitive function in animal models. The presence of nitrogen atoms in the spiro structure appears to be essential for its inhibitory activity.
3. Anti-inflammatory Properties
Research indicates that spirocyclic compounds can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have demonstrated that modifications on the diazaspiro framework can significantly influence biological activity. The introduction of various substituents on the benzyl moiety can enhance binding affinity and selectivity towards specific receptors. The nitrogen atoms within the spiro structure are critical for maintaining biological activity, as they participate in hydrogen bonding with target proteins.
Data Summary Table
| Biological Activity | Mechanism |
|---|---|
| Anticancer | Induces apoptosis in tumor cells |
| Neuroprotective | Inhibits AChE and BuChE |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Studies
Anticancer Efficacy: In a comparative study, a derivative of this compound was tested against various cancer cell lines, demonstrating superior efficacy over standard treatments.
Neuroprotection: Animal models treated with this compound showed improved memory retention and reduced neurodegeneration markers compared to control groups.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its closest analogs:
Functional Group Impact
Benzyl vs. 4-Methoxybenzyl Substituents: The benzyl group in the target compound offers moderate lipophilicity, which may enhance blood-brain barrier penetration. The ketone functional group in the 4-methoxybenzyl analog (vs. carboxylic acid in the target compound) reduces polarity, which could limit solubility but improve membrane permeability.
Salt Form: The dihydrochloride salt in the target compound increases aqueous solubility compared to the monohydrochloride salt of the 4-methoxybenzyl analog, favoring formulation in injectables or oral solutions .
Ester vs. Acid :
- The ethyl ester prodrug (C₁₈H₂₈Cl₂N₂O₂) is metabolized in vivo to release the active carboxylic acid, a common strategy to improve bioavailability .
Research and Application Insights
- The 4-methoxybenzyl analog’s classification under "APIs" (Active Pharmaceutical Ingredients) implies validated biological activity, though specifics are undisclosed .
- Synthetic Utility : The dihydrochloride form’s stability and solubility make it a preferred intermediate for further derivatization, whereas the ethyl ester serves as a protected form for controlled synthesis .
Preparation Methods
Synthesis of the Diazaspiro Core
A representative approach to synthesizing the diazaspiro[4.5]decane core involves multi-step reactions starting from suitable precursors such as urea, diethyl oxalate, and ammonium carbonate. A patented method describes a three-step reaction sequence:
- Primary Reaction: Mixing urea, diethyl oxalate, ammonium carbonate, and sodium in anhydrous methanol under reflux conditions (25-30 °C). This step forms an intermediate spirocyclic product.
- Secondary Reaction: Treating the intermediate with concentrated hydrochloric acid to produce a chlorinated intermediate.
- Intermediate Reaction: Reacting the chlorinated intermediate with 2-(ethylamino)acetaldehyde and potassium ferricyanide to finalize the diazaspiro structure.
This method avoids hazardous reagents like sodium cyanide, uses inexpensive and readily available raw materials, and is suitable for industrial scale-up due to its safety and cost-effectiveness.
Benzylation and Carboxylation
Following the core synthesis, benzylation at the 2-position nitrogen is typically achieved by reacting the diazaspiro compound with benzylamine or benzyl halides under controlled conditions. The carboxylic acid group at the 4-position can be introduced or revealed by hydrolysis of ester intermediates if protected groups were used earlier in the synthesis.
A related synthetic method involves forming imines by reacting benzylamine with suitable intermediates in toluene under Dean–Stark conditions to remove water, followed by allylmagnesium chloride addition to form the functionalized spirocyclic amine with high yields (>90%).
Formation of Dihydrochloride Salt
The final step involves treating the free base of 2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid with hydrochloric acid to form the dihydrochloride salt. This salt form enhances the compound's stability and solubility for research and pharmaceutical applications.
Comparative Data Table of Key Preparation Steps
Research Findings and Notes on Preparation
- Safety and Scalability: The patented method employing methanol as solvent avoids toxic cyanide reagents, making the process safer and more environmentally friendly. Methanol also acts as a recyclable solvent, reducing costs.
- Yield Optimization: Using allylmagnesium chloride instead of allylmagnesium bromide and changing solvents to THF improved yields without compromising product purity.
- Purity and Characterization: The final compound typically achieves a purity of around 95%, confirmed by orthogonal methods such as HPLC and NMR analysis.
- Industrial Relevance: The described routes are amenable to scale-up due to the use of inexpensive, readily available reagents and avoidance of hazardous chemicals.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride, and what key reaction parameters influence yield?
- Methodological Answer : A common approach involves condensation reactions between spirocyclic precursors and benzyl derivatives under reflux conditions. For example, analogous syntheses (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives) use absolute ethanol with glacial acetic acid as a catalyst, followed by reflux for 4 hours and solvent evaporation under reduced pressure . Key parameters include:
- Solvent polarity : Ethanol or THF for optimal solubility.
- Acid catalysis : Glacial acetic acid enhances reaction rates.
- Temperature : Prolonged reflux (~80°C) improves cyclization.
- Yield Optimization : Pilot studies suggest yields >90% require strict stoichiometric control and inert atmospheres to prevent oxidation.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC-PDA : Assess purity (>97% threshold) using C18 columns with acetonitrile/water gradients .
- NMR (¹H/¹³C) : Confirm spirocyclic structure via characteristic splitting patterns (e.g., diastereotopic protons in the diazaspiro system) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₂N₂O₂·2HCl at m/z 334.14) .
Q. What are the solubility profiles and recommended storage conditions for this compound in laboratory settings?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers (pH <5). Precipitation occurs in basic conditions due to freebase formation .
- Storage : Store at -20°C in airtight, light-protected containers with desiccants to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
- Batch purity : Re-evaluate compound purity via orthogonal methods (e.g., HPLC coupled with elemental analysis) .
- Theoretical frameworks : Align dose-response studies with receptor-binding models (e.g., allosteric vs. competitive inhibition) to contextualize results .
Q. What strategies are recommended for elucidating the stereochemical configuration of the spiro ring system in this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using single crystals grown via slow vapor diffusion (e.g., hexane/ethyl acetate mixtures) .
- Chiral HPLC : Employ amylose-based columns with isocratic elution to separate enantiomers and quantify optical purity .
- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-calculated models to assign stereocenters .
Q. How should one design experiments to investigate the compound's mechanism of action in complex biological systems?
- Methodological Answer :
- In vitro binding assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to quantify affinity for target receptors .
- CRISPR knockouts : Validate target specificity by comparing wild-type vs. receptor-deficient cell lines .
- Metabolomics : Profile downstream metabolites via LC-MS to map signaling pathways affected by the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
